molecular formula C19H22N2O B368381 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 941540-58-5

2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B368381
CAS No.: 941540-58-5
M. Wt: 294.4g/mol
InChI Key: QYEUDTKSMREIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring system with two nitrogen atoms, which is known for its wide range of biological and chemical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. One efficient method uses lactic acid as a promoter at 160°C, which is environmentally benign and works well with both electron-donating and electron-withdrawing groups on the aromatic aldehyde . Another method involves the use of copper (II) catalysts in a multicomponent reaction, which provides high yields and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds with diverse functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.

Scientific Research Applications

2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol apart from these similar compounds is its specific substitution pattern and the presence of the ethanol group. This unique structure can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14(2)16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)20-19(21)11-12-22/h3-10,14,22H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEUDTKSMREIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.